molecular formula C20H14ClF2N5O2 B2449787 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide CAS No. 1021066-54-5

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide

Cat. No.: B2449787
CAS No.: 1021066-54-5
M. Wt: 429.81
InChI Key: FILKWQIIJRFVBA-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group. The compound is likely to be involved in various biological activities, as suggested by the presence of the 1,2,4-triazole moiety .


Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, a series of new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared, then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides . Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various computational chemistry tools. For instance, the geometry optimization of the molecular structure of the studied compound can be carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. For instance, the synthesized bis(acetyl) derivatives were characterized by the presence of an elongated spacer between the two carboxamide groups as well as the position of acetyl moiety on the aromatic ring .

Scientific Research Applications

Synthesis and Antiproliferative Activity

  • This class of compounds, including triazolo[4,3-b]pyridazine derivatives, has been explored for its potential in inhibiting the proliferation of endothelial and tumor cells. This suggests its application in cancer research and therapy (Ilić et al., 2011).

Cytotoxic Agents in Cancer Treatment

  • Certain triazolo[4,3-b]pyridazine derivatives have shown potent cytotoxic activity against Acute Lymphoblastic Leukemia (ALL) cell lines and a human breast adenocarcinoma cell line. This highlights their potential as cytotoxic agents in cancer treatment (Mamta et al., 2019).

Structural Analysis for Medicinal Applications

  • Comprehensive structural analysis, including Density Functional Theory (DFT) calculations and Hirshfeld surface studies, have been conducted on triazolo[4,3-b]pyridazine derivatives. These studies are crucial for understanding their pharmacological properties and potential medicinal applications (Sallam et al., 2021).

Tankyrase Inhibition for Physiopathological Conditions

  • Research on triazolo[4,3-b]pyridazin-8-amine derivatives indicates their role as selective tankyrase inhibitors. This opens avenues for using these compounds in exploring tankyrase implications in various physiopathological conditions (Liscio et al., 2014).

Antimicrobial Properties

  • Some derivatives in this chemical class have shown promising antimicrobial activity, indicating their potential in the development of new antimicrobial agents (Prakash et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to targetcyclo-oxygenase (COX) enzymes , which play a crucial role in the inflammatory response.

Mode of Action

The compound’s mode of action is likely related to its interaction with its targets. For instance, if the compound targets COX enzymes, it may inhibit the biosynthesis of prostaglandins , which are key mediators of inflammation. This could result in anti-inflammatory effects.

Biochemical Pathways

The compound may affect the arachidonic acid pathway . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound could disrupt this pathway and reduce the production of pro-inflammatory prostaglandins.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a COX inhibitor, it could reduce inflammation and pain by decreasing the production of prostaglandins .

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. For instance, they could be evaluated against different cancer cell lines . Moreover, in silico docking, ADMET, and toxicity studies could be carried out for the synthesized compounds .

Biochemical Analysis

Biochemical Properties

Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide may interact with various biomolecules, potentially influencing their function.

Cellular Effects

Given the known biological activities of triazoles, it is possible that this compound could influence cell function . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Triazole compounds are known to bind to various enzymes and receptors , suggesting that this compound may exert its effects at the molecular level through similar interactions.

Properties

IUPAC Name

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF2N5O2/c21-14-4-2-1-3-13(14)19-26-25-17-7-8-18(27-28(17)19)30-10-9-24-20(29)12-5-6-15(22)16(23)11-12/h1-8,11H,9-10H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILKWQIIJRFVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=C(C=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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